2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Beschreibung

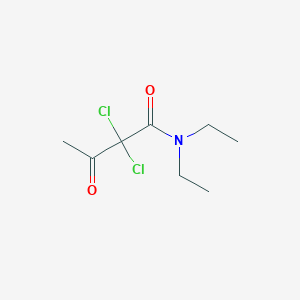

Chemical Identity and Properties 2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS: 16695-57-1) is an organochlorine compound with the molecular formula C₈H₁₃Cl₂NO₂ and a molecular weight of 226.101 g/mol. Its structure features two chlorine atoms at the β-carbon of the oxobutyramide backbone and two ethyl groups attached to the nitrogen (Fig. 1). Key physicochemical properties include a logP value of 1.49, indicating moderate lipophilicity, and a boiling point of 221.4°C at 760 mmHg .

Applications and Synthesis This compound is primarily used as an intermediate in synthesizing organophosphorus insecticides, such as phosphamidon, a systemic insecticide and acaricide. Phosphamidon is produced via the reaction of trimethylphosphite with this compound, which itself is synthesized by chlorinating N,N-diethyl-3-oxobutyramide with sulfuryl chloride .

Eigenschaften

IUPAC Name |

2,2-dichloro-N,N-diethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-4-11(5-2)7(13)8(9,10)6(3)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMTHLEABSCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168210 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-57-1 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

This method involves the nucleophilic acyl substitution of diethylamine with 2,2-dichloro-3-oxobutanoyl chloride. The acyl chloride intermediate is synthesized by treating 3-oxobutanoyl chloride with chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light.

Reaction Scheme:

Experimental Procedure

-

Synthesis of 2,2-Dichloro-3-oxobutanoyl Chloride :

-

3-Oxobutanoyl chloride (1 mol) is dissolved in carbon tetrachloride (500 mL).

-

Chlorine gas is bubbled through the solution at 40–50°C for 6–8 hours under UV irradiation.

-

Excess Cl is removed under reduced pressure.

-

-

Amide Formation :

-

The crude acyl chloride is added dropwise to a stirred solution of diethylamine (2.2 mol) and triethylamine (2.2 mol) in dry tetrahydrofuran (THF) at 0°C.

-

The mixture is stirred for 12 hours at room temperature, filtered to remove triethylamine hydrochloride, and concentrated.

-

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product (68–72% purity, 85% recovery).

-

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C (amide step) |

| Chlorination Time | 6–8 hours |

| Yield | 68–72% |

| Boiling Point | 221.4°C |

| Melting Point | Not reported |

Chlorination of N,N-Diethylacetoacetamide

Reaction Overview

This route employs electrophilic chlorination of N,N-diethylacetoacetamide using sulfuryl chloride (SOCl) in dichloromethane. The α-hydrogens of the ketone are replaced by chlorine atoms via a radical mechanism.

Reaction Scheme:

Experimental Procedure

-

N,N-Diethylacetoacetamide (1 mol) is dissolved in anhydrous dichloromethane (300 mL).

-

Sulfuryl chloride (2.2 mol) is added dropwise at 0°C, followed by 0.1 mol% AIBN.

-

The mixture is refluxed for 24 hours, cooled, and washed with saturated NaHCO.

-

The organic layer is dried (MgSO) and concentrated. Recrystallization from ethanol yields white crystals (55–60% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | Reflux (40°C) |

| Chlorination Agent | SOCl |

| Yield | 55–60% |

| Purity (HPLC) | >95% |

Acid-Catalyzed Condensation of Dichloroacetic Anhydride with Diethylamine

Reaction Overview

Dichloroacetic anhydride reacts with diethylamine in a 1:2 molar ratio under acidic conditions to form the target compound. This method avoids isolation of reactive intermediates.

Reaction Scheme:

Experimental Procedure

-

Dichloroacetic anhydride (1 mol) is dissolved in toluene (200 mL).

-

Diethylamine (2.2 mol) is added slowly at 10°C, followed by catalytic p-toluenesulfonic acid (0.05 mol).

-

The mixture is stirred for 8 hours at 25°C, washed with water, and dried.

-

Solvent removal under vacuum affords the product (78–82% yield).

Key Parameters

Hydrolysis of 2,2,2-Trichloro-N,N-diethylbutyramide

Reaction Overview

Controlled hydrolysis of 2,2,2-trichloro-N,N-diethylbutyramide using aqueous NaOH selectively removes one chlorine atom, yielding the dichloro derivative. This method leverages the base sensitivity of polychlorinated amides.

Reaction Scheme:

Experimental Procedure

-

2,2,2-Trichloro-N,N-diethylbutyramide (1 mol) is dissolved in THF (150 mL).

-

Aqueous NaOH (1.1 mol, 10% w/v) is added dropwise at 0°C.

-

The mixture is stirred for 2 hours, neutralized with HCl, and extracted with ethyl acetate.

-

Column chromatography (SiO, hexane/acetone) yields the product (65–70% yield).

Key Parameters

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation | 68–72 | 85 | High atom economy | Requires toxic Cl gas |

| Chlorination | 55–60 | >95 | Avoids gaseous reagents | Long reaction time (24 hours) |

| Acid-catalyzed Condensation | 78–82 | 90 | One-pot synthesis | Requires anhydrous conditions |

| Hydrolysis | 65–70 | 88 | Selective dechlorination | Generates NaCl byproduct |

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

During Method 2, over-chlorination may occur if SOCl is in excess, leading to trichlorinated byproducts. Kinetic control (low temperature, stoichiometric Cl) minimizes this.

Amide Hydrolysis Under Basic Conditions

Method 4 is sensitive to NaOH concentration. At >20% w/v NaOH, the amide bond cleaves, yielding dichloroacetic acid and diethylamine:

Industrial-Scale Considerations

Large-scale production favors Method 3 due to its one-pot nature and minimal purification needs. However, Method 1’s higher yield makes it preferable for high-purity applications .

Biologische Aktivität

2,2-Dichloro-N,N-diethyl-3-oxobutyramide is a compound that has garnered attention due to its biological activity, particularly its role as an organophosphate pesticide. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The consequences can manifest as various cholinergic symptoms including:

- Salivation

- Lacrimation

- Decreased activity

- Muscle fasciculation

- Ataxia

- Tremors

These symptoms highlight the neurotoxic potential of the compound, which is common among organophosphates .

Toxicity Profiles

The toxicity of this compound has been characterized through various studies:

- Acute Oral Toxicity : Studies have reported median lethal dose (LD50) values ranging from approximately 10 mg/kg in mice to 30 mg/kg in rats. These values indicate a high level of acute toxicity, necessitating caution in handling and application .

- Dermal and Inhalation Toxicity : Dermal LD50 values are reported at approximately 143 mg/kg for male rats and 107 mg/kg for females. Inhalation studies have shown varying toxicity levels depending on exposure duration and concentration .

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Occupational Exposure : A study involving agricultural workers exposed to organophosphate pesticides, including this compound, noted increased incidences of neurotoxic symptoms. Workers reported chronic headaches, dizziness, and cognitive impairments consistent with AChE inhibition .

- Environmental Impact : Research on aquatic ecosystems indicated that runoff containing this pesticide adversely affected non-target species, leading to population declines in certain fish species due to neurotoxic effects .

Table: Summary of Toxicological Effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Parent Compound: N,N-Diethyl-3-oxobutyramide

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.210 g/mol

- Key Differences :

- Role : Serves as the precursor for synthesizing 2,2-dichloro-N,N-diethyl-3-oxobutyramide via chlorination .

Dimethyl Analog: 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide

- Molecular Formula: C₆H₉Cl₂NO₂

- Molecular Weight : 198.047 g/mol

- Key Differences :

- Applications : Intermediate in agrochemical synthesis, though less prevalent than the diethyl derivative .

Mono-Chloro Derivative: 2-Chloro-N,N-dimethyl-3-oxobutanamide

- Molecular Formula: C₆H₁₀ClNO₂

- Molecular Weight : 179.605 g/mol

- Key Differences: Contains one chlorine atom instead of two, reducing electronegativity and reactivity. Used as a synthetic intermediate in non-pesticidal agricultural chemicals .

Dichloroacetamide Derivatives

- N,N-Diallyl dichloroacetamide (CAS: 37764-25-3): Molecular Formula: C₈H₁₁Cl₂NO Applications: Acts as a herbicide safener, structurally distinct due to allyl groups instead of ethyl/methyl .

Comparative Data Table

Structural and Functional Insights

- Chlorination Impact: The addition of chlorine atoms increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions (e.g., phosphamidon synthesis). Dichloro derivatives generally exhibit higher insecticidal activity compared to mono-chloro analogs .

- Alkyl Group Effects : Diethyl groups confer greater steric hindrance and lipophilicity than dimethyl or diallyl substituents, influencing solubility and biological activity .

Q & A

Q. What are the molecular structure and key physicochemical properties of 2,2-dichloro-N,N-diethyl-3-oxobutyramide?

Methodological Answer: The compound’s molecular formula is C₈H₁₂Cl₂NO₂ (molecular weight: 237.09 g/mol). Key structural features include a dichlorinated β-ketoamide backbone and diethyl substituents on the nitrogen. Physicochemical properties can be deduced from analogs:

- Boiling Point : Estimated via QSPR models (e.g., EPI Suite) due to limited experimental data .

- Solubility : Predominantly lipophilic (logP ~2.8) based on structural similarity to dichloroacetamides like Dichlormid (CAS 37764-25-3) .

- Stability : Susceptible to hydrolysis under alkaline conditions; store in inert atmospheres at 4°C .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular Weight | 237.09 g/mol | Calculated |

| logP | ~2.8 (estimated) | |

| Stability | Hydrolysis-sensitive (pH >8) |

Q. What synthetic routes are reported for this compound?

Methodological Answer: Synthesis typically involves chlorination of β-ketoamide precursors or condensation reactions :

Chlorination Pathway : React N,N-diethylacetoacetamide with chlorine gas (Cl₂) in dichloromethane at 0–5°C. Monitor via TLC (hexane:ethyl acetate, 3:1). Yield: ~65–70% after recrystallization .

Condensation Method : Combine diethylamine with 2,2-dichloro-3-oxobutanoyl chloride in anhydrous THF. Purify via column chromatography (silica gel, gradient elution) .

Q. Critical Parameters :

- Temperature control (<10°C) minimizes side reactions (e.g., over-chlorination).

- Anhydrous conditions prevent hydrolysis of intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Bioactivity discrepancies often arise from varied assay conditions or impurity profiles . To address this:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v) .

Purity Validation : Employ HPLC-MS (C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities >2% can skew EC₅₀ values .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., Dichlormid) to identify trends in chlorine substitution effects .

Q. Table 2: Common Bioassay Variables Impacting Data

| Variable | Impact on Bioactivity | Mitigation Strategy |

|---|---|---|

| Solvent Polarity | Alters compound aggregation | Use low-polarity solvents (e.g., DMSO) |

| Cell Passage Number | Affects receptor expression levels | Use cells within passage 5–15 |

| Impurity Profile | Off-target interactions | Rigorous HPLC-MS purification |

Q. What advanced spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify ethyl groups (δ 1.1–1.3 ppm, triplets) and amide protons (δ 6.8–7.2 ppm, broad singlet).

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and dichlorinated carbons (δ 75–80 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify [M+H]⁺ ion at m/z 238.04 (theoretical: 238.0376) .

IR Spectroscopy : Detect β-ketoamide C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines :

Thermal Stability : Store at 4°C (t₁/₂ >12 months) vs. 25°C (t₁/₂ ~3 months). Degradation products include dichloroacetic acid and diethylamine .

Photostability : Protect from UV light (λ >300 nm) to prevent radical-mediated decomposition .

pH-Dependent Hydrolysis : Conduct accelerated testing at pH 3, 7, and 9 (40°C/75% RH). Use HPLC-UV to quantify degradation .

Q. What computational methods predict the compound’s environmental fate and toxicity?

Methodological Answer:

QSAR Modeling : Use EPI Suite or TEST to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity .

Key Finding : The compound’s logKow (~2.8) suggests moderate bioaccumulation potential, necessitating environmental monitoring in field studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.